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This guide provides an objective comparison of Gastrin-17 (G-17) and Gastrin-34 (G-34), the

two major bioactive isoforms of the hormone gastrin, in the context of Zollinger-Ellison

Syndrome (ZES). ZES is a rare neuroendocrine disorder characterized by a gastrin-secreting

tumor (gastrinoma), leading to severe hypergastrinemia and subsequent gastric acid

hypersecretion.[1][2][3] Understanding the roles and relative concentrations of G-17 and G-34

is critical for the accurate diagnosis and management of this condition.

Differentiating Gastrin-17 and Gastrin-34
Gastrin is a peptide hormone that plays a primary role in stimulating gastric acid secretion.[4] It

exists in several molecular forms, with Gastrin-17 (a 17-amino acid peptide, also known as

"little gastrin") and Gastrin-34 (a 34-amino acid peptide, or "big gastrin") being the most

physiologically relevant.[1] In healthy individuals, G-17 is the predominant form in the antrum of

the stomach, while G-34 is more abundant in the duodenum. Following a meal, both forms are

released into the bloodstream, but G-34 has a longer half-life.

In patients with Zollinger-Ellison Syndrome, the molecular pattern of circulating gastrin is often

altered. Gastrinomas can secrete a heterogeneous mix of gastrin precursors and fragments.

Studies have shown that in hypergastrinemic states like ZES, there can be a predominance of

larger molecular forms, including Gastrin-34 and even larger precursors like gastrin-71. This

shift in the gastrin profile has significant implications for diagnostic testing, as assays with
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specificity for only one isoform, such as G-17, may underestimate the total gastrin level and

potentially lead to a missed or delayed diagnosis.

Comparative Diagnostic Performance
The accurate measurement of serum gastrin is the cornerstone of diagnosing ZES. A fasting

serum gastrin level greater than ten times the upper limit of normal, in conjunction with a gastric

pH of less than 2, is considered diagnostic. However, a significant proportion of ZES patients

present with less pronounced elevations in gastrin, falling into a diagnostic gray area that

overlaps with other causes of hypergastrinemia. In these cases, provocative testing, such as

the secretin stimulation test, is often employed.

The choice of gastrin immunoassay is critical. As highlighted in the literature, some commercial

kits may only detect G-17, leading to falsely low measurements in ZES patients whose tumors

predominantly secrete G-34 or other gastrin precursors. Therefore, assays that recognize the

C-terminal amide of gastrin, common to all bioactive forms, are recommended for the diagnosis

of ZES.

While a direct head-to-head comparison of the diagnostic accuracy of G-17 versus G-34 is not

extensively detailed in the literature with large cohort studies, some data provides insight into

their relative concentrations and specificity.

Quantitative Data Summary
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Parameter
Gastrin-17 (G-
17)

Gastrin-34 (G-
34) & other
Amidated
Gastrins

Healthy
Controls
(Fasting)

Reference

Predominant

Form in ZES

Can be elevated,

but often less

predominant

than G-34 and

precursors.

Often the

predominant

circulating form

in ZES.

G-17 and G-34

are present in

lower

concentrations.

Clinical

Specificity

A study identified

G-17 as a highly

specific

biomarker for

gastrinoma

(96.9%

specificity at a

cutoff of 209.8

pg/mL).

Data on the

specific

diagnostic

accuracy of G-34

alone is limited;

however, assays

measuring total

amidated

gastrins are the

standard for ZES

diagnosis.

N/A

Plasma Concentrations in a Small Cohort of Gastrinoma Patients
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Patient
Amidated Gastrins
(pmol/L)

Gastrin-17 (pmol/L)

1 475 10

2 235 42

3 270 90

4 82 15

5 57 24

6 60 26

7 305 6

Median 235 24

This table is adapted from a study by Rehfeld et al. and illustrates the variability and often

lower proportion of G-17 compared to total amidated gastrins in gastrinoma patients.

Signaling Pathways of Gastrin
Both Gastrin-17 and Gastrin-34 exert their physiological effects by binding to the

cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor found on parietal cells and

enterochromaffin-like (ECL) cells in the stomach. Binding of gastrin to the CCK-B receptor on

parietal cells directly stimulates gastric acid secretion. On ECL cells, it triggers the release of

histamine, which in turn acts on parietal cells to further potentiate acid secretion.
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Caption: Signaling pathway of Gastrin-17 and Gastrin-34 leading to gastric acid secretion.

Experimental Protocols
The accurate measurement of Gastrin-17 and Gastrin-34 is paramount for research and

clinical diagnosis. The two most common methods are Radioimmunoassay (RIA) and Enzyme-

Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for Gastrin
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled gastrin (e.g.,

with ¹²⁵I) competes with unlabeled gastrin (from the sample or standard) for a limited number of

binding sites on a specific anti-gastrin antibody. The amount of radioactivity in the antibody-

bound fraction is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:

Preparation of Reagents:

Antibody: A polyclonal or monoclonal antibody specific to the C-terminus of gastrin is

typically used to ensure detection of all bioactive forms. The antibody is diluted in an
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appropriate assay buffer.

Tracer: Gastrin-17 is radiolabeled with ¹²⁵I. The labeled gastrin is purified to separate it

from free iodine and di-iodinated forms.

Standards: Lyophilized gastrin standards of known concentrations are reconstituted in the

assay buffer to create a standard curve.

Samples: Patient blood samples are collected in tubes containing EDTA, and the plasma

is separated and stored frozen until analysis.

Assay Procedure:

100 µL of standard, control, or patient sample is pipetted into polypropylene tubes.

100 µL of the diluted anti-gastrin antibody is added to all tubes except the non-specific

binding (NSB) tubes.

100 µL of the ¹²⁵I-labeled gastrin tracer is added to all tubes.

The tubes are vortexed and incubated for 24-72 hours at 4°C to allow for competitive

binding.

Separation of Bound and Free Gastrin:

A separation reagent, such as a second antibody (double-antibody method) or charcoal-

dextran suspension, is added to precipitate the antibody-bound gastrin.

The tubes are centrifuged to pellet the precipitate.

Detection and Calculation:

The supernatant (containing free gastrin) is decanted, and the radioactivity of the pellet

(containing bound gastrin) is measured using a gamma counter.

A standard curve is generated by plotting the percentage of bound tracer against the

concentration of the gastrin standards.
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The concentration of gastrin in the patient samples is determined by interpolating their

radioactivity readings from the standard curve.
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Caption: General experimental workflow for Gastrin Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA) for
Gastrin
Principle: A competitive ELISA is often used for gastrin measurement. Gastrin in the sample

competes with a fixed amount of enzyme-labeled gastrin for binding to a limited number of anti-

gastrin antibodies coated on a microplate. The amount of color produced by the enzyme

substrate is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:
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Plate Preparation: A 96-well microplate is pre-coated with anti-gastrin antibodies.

Assay Procedure:

50 µL of standards, controls, or patient samples are added to the wells.

50 µL of biotinylated anti-gastrin antibody is then added.

The plate is incubated, typically for 1-2 hours at 37°C.

Washing: The plate is washed to remove unbound components.

Enzyme Conjugate Addition: 100 µL of avidin-horseradish peroxidase (HRP) conjugate is

added to each well and incubated.

Second Washing: The plate is washed again to remove unbound enzyme conjugate.

Substrate Reaction: 90 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is

added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the

conversion of the substrate to a colored product.

Stopping the Reaction: 50 µL of a stop solution (e.g., sulfuric acid) is added to each well to

stop the reaction and change the color from blue to yellow.

Detection and Calculation:

The optical density (OD) of each well is measured using a microplate reader at a

wavelength of 450 nm.

A standard curve is generated by plotting the OD values against the concentrations of the

gastrin standards.

The gastrin concentration in the patient samples is determined from the standard curve.

Conclusion
In the diagnostic workup of Zollinger-Ellison Syndrome, the accurate measurement of total

bioactive gastrin is of utmost importance. While both Gastrin-17 and Gastrin-34 are elevated in
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ZES, the molecular pattern of gastrin secretion from gastrinomas often favors the larger G-34

isoform and other precursor molecules. Consequently, immunoassays that are specific only to

G-17 are inadequate for the reliable diagnosis of ZES and can lead to falsely low results. For

both clinical diagnostics and research applications, it is imperative to utilize assays that employ

antibodies targeting the C-terminal amide of gastrin, thereby ensuring the detection of all

biologically active forms. This approach minimizes the risk of misdiagnosis and allows for the

appropriate management of patients with this rare and serious condition. Further research with

large-scale comparative studies is warranted to better define the specific diagnostic utilities of

G-17 and G-34 in ZES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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